3-Tert-butyl-2-fluoro-4-nitrobenzoate
Description
Contextualization of Substituted Benzoates in Organic Synthesis
Substituted benzoates are a class of organic compounds derived from benzoic acid. In organic synthesis, they serve as versatile intermediates and building blocks for the construction of more complex molecules. The ester functional group can be readily transformed into other functional groups, and the aromatic ring can be further modified through various substitution reactions. The presence of different substituents on the benzene (B151609) ring significantly influences the reactivity and properties of the benzoate (B1203000) derivative, allowing for the fine-tuning of its chemical behavior.
Significance of Fluorine and Nitro Groups in Aromatic Systems
The introduction of fluorine and nitro groups into aromatic systems imparts unique and often desirable properties to the parent molecule.
Fluorine: As the most electronegative element, fluorine can significantly alter the electronic properties of an aromatic ring. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a molecule, a crucial factor in the development of pharmaceuticals. Furthermore, the presence of fluorine can influence the acidity or basicity of nearby functional groups and can affect the molecule's conformation, which in turn can impact its biological activity. ijpsjournal.com
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. nbinno.comacs.org This property is often exploited in organic synthesis to direct the course of a reaction. The nitro group can also be readily reduced to an amino group, providing a gateway to a wide range of other functionalities. nbinno.com
Rationale for Investigating 3-Tert-butyl-2-fluoro-4-nitrobenzoate as a Novel Organic Entity
The compound this compound represents a novel organic entity that combines the structural features of a substituted benzoate with the unique properties of fluorine and nitro groups. The specific substitution pattern, with a bulky tert-butyl group, a fluorine atom, and a nitro group, is anticipated to result in a molecule with distinct steric and electronic properties. The investigation of this novel compound is driven by the potential for discovering new chemical reactivity and for its use as a building block in the synthesis of new materials and biologically active compounds. The unique arrangement of the substituents may lead to unforeseen chemical properties and applications, making it a target of interest for synthetic and medicinal chemists.
Overview of Research Scope and Methodologies
The investigation of a novel organic compound such as this compound typically involves a multi-step research process. The initial phase focuses on the design of a viable synthetic route to the target molecule, often drawing upon established organic reactions and methodologies. Once synthesized, the compound must be purified and its structure unequivocally confirmed using a variety of analytical techniques.
The characterization of a new molecule relies on a combination of spectroscopic and spectrometric methods. ijpsjournal.comrroij.com These methodologies provide detailed information about the molecular structure, connectivity of atoms, and the presence of functional groups. rroij.com
Commonly Employed Characterization Techniques:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. ijpsjournal.comrroij.com |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the compound. ijpsjournal.comrroij.com |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. ijpsjournal.com |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule. |
Following successful synthesis and characterization, further research may explore the reactivity of the novel compound and its potential applications in various fields of chemical science. hrsmc.nl This can involve computational studies to predict its properties and experimental investigations into its behavior in different chemical reactions. mdpi.comasianpubs.org
Detailed Research Findings
As a novel organic entity, the detailed research findings for this compound are presented here based on a proposed synthetic route and predicted physicochemical and spectroscopic properties derived from analogous compounds.
Proposed Synthesis
A plausible synthetic route to this compound would likely involve a multi-step process, starting from a readily available substituted toluene (B28343). A key intermediate would be the corresponding 3-tert-butyl-2-fluoro-4-nitrobenzoic acid.
One potential synthetic pathway could be:
Nitration of 3-tert-butyl-2-fluorotoluene: This would introduce the nitro group onto the aromatic ring. The directing effects of the tert-butyl and fluoro groups would need to be carefully considered to achieve the desired regioselectivity.
Oxidation of the methyl group: The methyl group of the resulting nitrotoluene derivative would then be oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (B83412) or chromic acid, to yield 3-tert-butyl-2-fluoro-4-nitrobenzoic acid. chemicalbook.com
Esterification: Finally, the carboxylic acid would be esterified with tert-butanol (B103910) under acidic conditions or by converting the carboxylic acid to its acid chloride followed by reaction with tert-butanol to produce the target compound, this compound.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and by comparison with the known isomer, tert-butyl 2-fluoro-4-nitrobenzoate. nih.gov
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂FNO₄ |
| Molecular Weight | 241.22 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to be in a similar range to related isomers |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data Analysis
The structural confirmation of the synthesized this compound would rely on a comprehensive analysis of its spectroscopic data. The expected data is extrapolated from known spectra of similar compounds. nih.govspectrabase.com
Predicted Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (a singlet), and aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbon atoms of the tert-butyl group, the ester carbonyl group, and the aromatic ring. The carbon attached to the fluorine atom would show a characteristic coupling. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, the N-O stretching of the nitro group, and the C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
These detailed research findings, although based on predictions for a novel compound, provide a solid foundation for its synthesis, characterization, and further investigation into its chemical properties and potential applications.
Structure
3D Structure
Properties
Molecular Formula |
C11H11FNO4- |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3-tert-butyl-2-fluoro-4-nitrobenzoate |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,3)8-7(13(16)17)5-4-6(9(8)12)10(14)15/h4-5H,1-3H3,(H,14,15)/p-1 |
InChI Key |
OTISLUOIGCCUGW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1F)C(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Tert Butyl 2 Fluoro 4 Nitrobenzoate
Retrosynthetic Analysis of the 3-Tert-butyl-2-fluoro-4-nitrobenzoate Framework
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the ester linkage (a C-O bond), as this is a common and reliable bond-forming strategy.
This disconnection reveals two primary precursors:
2-Fluoro-4-nitrobenzoic acid : The carboxylic acid component that provides the aromatic framework with its specific fluoro and nitro substituents.
Tert-butanol (B103910) (2-methyl-2-propanol) : The sterically hindered tertiary alcohol component.
The primary synthetic challenge identified through this analysis is the esterification reaction between a sterically hindered tertiary alcohol and a substituted benzoic acid. The subsequent sections will address the acquisition of these precursors and the optimization of the crucial esterification step.
Precursor Identification and Availability for Benzoate (B1203000) Ester Formation
The feasibility of a planned synthesis heavily relies on the availability of the identified precursors.
2-Fluoro-4-nitrobenzoic acid : This key precursor is commercially available from various chemical suppliers. sigmaaldrich.com For laboratory-scale synthesis, it can be prepared via the oxidation of 2-fluoro-4-nitrotoluene (B45272). chemicalbook.com A common method involves heating 2-fluoro-4-nitrotoluene with a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) in an aqueous solution. chemicalbook.com Another documented method uses chromium trioxide and periodic acid in acetonitrile (B52724) to achieve the same transformation. chemicalbook.com A German patent also describes the oxidation of the corresponding nitrofluorotoluene using aqueous nitric acid at elevated temperatures and pressures. google.com
Tert-butanol : This is a common and inexpensive bulk chemical, widely available in high purity. It serves as both a reagent and, in some cases, a solvent in organic synthesis.
The properties of these precursors are summarized in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Fluoro-4-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 403-24-7 |
| Tert-butanol | C₄H₁₀O | 74.12 | 75-65-0 |
Optimization of Esterification Protocols for Sterically Hindered Alcohols
The formation of an ester from a tertiary alcohol such as tert-butanol is notoriously difficult due to steric hindrance around the hydroxyl group and the propensity of the intermediate tert-butyl carbocation to undergo elimination to form isobutene, particularly under strong acidic conditions. organic-chemistry.org Therefore, standard esterification methods must be modified or replaced with milder, more efficient protocols.
The Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst like sulfuric acid, is one of the most fundamental esterification methods. masterorganicchemistry.combyjus.com However, its application to tertiary alcohols is severely limited. researchgate.netusm.my The strongly acidic conditions required for the reaction promote the dehydration of tert-butanol into isobutene, drastically reducing the yield of the desired ester. organic-chemistry.org
While microwave-assisted Fischer esterification has been shown to improve yields and reduce reaction times for primary and secondary alcohols, it remains inefficient for tertiary alcohols, which consistently produce the lowest yields. researchgate.netusm.myresearchgate.net Therefore, the direct application of Fischer esterification for the synthesis of this compound is not a viable strategy.
The Steglich esterification is a powerful method for forming esters under mild, non-acidic conditions, making it particularly suitable for acid-labile or sterically hindered substrates. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org
The mechanism proceeds as follows:
The carboxylic acid (2-fluoro-4-nitrobenzoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate.
The DMAP catalyst, being a stronger nucleophile than the alcohol, attacks the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester"). organic-chemistry.org
The sterically hindered tert-butanol then attacks this activated intermediate.
The desired ester is formed along with dicyclohexylurea (DCU), a stable byproduct that precipitates out of most organic solvents and can be removed by filtration. orgsyn.org
The Steglich esterification is a preferred method for synthesizing tert-butyl esters because it avoids the harsh acidic conditions that lead to elimination byproducts. organic-chemistry.org
An alternative strategy to overcome the low reactivity of the carboxylic acid is to convert it into a more electrophilic "activated" derivative. uobasrah.edu.iqresearchgate.net This activated intermediate can then react more readily with the sterically hindered tert-butanol.
Common activated derivatives include:
Acyl Chlorides : 2-Fluoro-4-nitrobenzoic acid can be converted to 2-fluoro-4-nitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is highly reactive and will react with tert-butanol to form the ester. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct. libretexts.orglatech.edu
Acid Anhydrides : Acid anhydrides are also effective acylating agents. uobasrah.edu.iq The anhydride (B1165640) of 2-fluoro-4-nitrobenzoic acid could be prepared and subsequently reacted with tert-butanol, often with a catalyst like DMAP, to yield the final product.
This approach separates the activation of the carboxylic acid from the esterification step, allowing for a more controlled reaction with the sensitive tertiary alcohol.
The following table compares the suitability of these esterification methods for the target synthesis.
| Method | Reagents | Conditions | Advantages for this Synthesis | Disadvantages for this Synthesis |
| Fischer Esterification | H₂SO₄ (catalyst), excess alcohol | Heat | Simple reagents | Very low yield due to elimination of tert-butanol to isobutene. organic-chemistry.org |
| Steglich Esterification | DCC, DMAP (catalyst) | Mild, room temperature | Excellent for sterically hindered alcohols; avoids acidic conditions and side reactions. organic-chemistry.orgorgsyn.org | Requires stoichiometric coupling agent (DCC); byproduct (DCU) must be filtered. |
| Activated Acyl Chloride | SOCl₂, Pyridine | Mild | High reactivity of acyl chloride overcomes steric hindrance. libretexts.org | Requires an extra step to prepare the acyl chloride; SOCl₂ is corrosive. |
Strategic Introduction of Fluorine onto the Aromatic Ring
The synthesis of the 2-fluoro-4-nitrobenzoic acid precursor determines the placement of the fluorine atom on the benzene (B151609) ring. In most synthetic routes, the fluorine atom is incorporated into an early-stage starting material rather than being introduced onto the benzoic acid ring at a later stage.
The most common industrial and laboratory-scale syntheses start with a fluorinated toluene (B28343) derivative. The synthesis of 2-fluoro-4-nitrobenzoic acid typically begins with 2-fluoro-4-nitrotoluene. chemicalbook.com The methyl group (-CH₃) of this precursor is then oxidized to a carboxylic acid (-COOH) using strong oxidizing agents, as previously mentioned. chemicalbook.com This strategy is effective because the C-F bond is very strong and stable under the oxidative conditions required to transform the methyl group.
Alternative, more advanced methods for fluorination exist, such as nucleophilic aromatic substitution (SNAr) on a molecule with a suitable leaving group (like another halogen or a nitro group) or the use of specialized fluorinating agents. For example, 2-[¹⁸F]-fluoro-5-nitrobenzoic acid has been synthesized via nucleophilic fluorination of 1-arylbenziodoxolones for use in PET imaging, but this is a specialized application. arkat-usa.org For the preparation of the non-radioactive compound, the oxidation of a pre-fluorinated precursor remains the most direct and established method.
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "electrophilic fluorine." In the context of synthesizing this compound, this strategy would likely involve the fluorination of a precursor such as tert-butyl 3-tert-butyl-4-nitrobenzoate. The success of this approach is heavily dependent on the directing effects of the substituents already present on the aromatic ring.
Reagents with an N-F bond are common sources of electrophilic fluorine, offering a range of reactivity that can be tailored to the substrate. researchgate.netbeilstein-journals.org These reagents are generally safer and easier to handle than molecular fluorine. researchgate.net One of the most widely used commercial electrophilic fluorinating agents is Selectfluor® (F-TEDA-BF4). ref.ac.uk The choice of reagent is crucial for achieving high yields and selectivity. researchgate.netref.ac.uk
The mechanism of electrophilic aromatic fluorination follows the general pattern of electrophilic aromatic substitution, where the aromatic ring's pi-electrons attack the electrophilic fluorine, forming a carbocation intermediate (sigma complex). mnstate.edu Subsequent deprotonation restores the ring's aromaticity. mnstate.edu
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Chemical Formula | Characteristics |
|---|---|---|
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Commercially available, solid, relatively safe and easy to handle. researchgate.netref.ac.uk |
| N-Fluorobenzenesulfonimide (NFSI) | (C₆H₅SO₂)₂NF | Powerful fluorinating agent, stable, and easy to handle. |
For a precursor like tert-butyl 3-tert-butyl-4-nitrobenzoate, the directing effects of the substituents would be critical. The tert-butyl group is an ortho, para-director, while the nitro and benzoate groups are meta-directors and strongly deactivating. The combined effect would likely direct the incoming electrophile, but the deactivation of the ring presents a significant challenge for electrophilic fluorination.
Nucleophilic Fluorination Routes
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for introducing a fluorine atom. This approach requires a substrate with a good leaving group (e.g., -Cl, -Br, -NO₂) at the desired position and strong electron-withdrawing groups positioned ortho or para to it. To synthesize this compound, a suitable precursor might be tert-butyl 3-tert-butyl-2-chloro-4-nitrobenzoate or tert-butyl 3-tert-butyl-2,4-dinitrobenzoate.
The presence of the nitro group para to the C2 position would activate the ring toward nucleophilic attack by a fluoride (B91410) ion. Common sources of nucleophilic fluoride include potassium fluoride (KF) and cesium fluoride (CsF). The reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, which helps to solvate the cation and increase the nucleophilicity of the "naked" fluoride anion. researchgate.netarkat-usa.org
The efficiency of nucleophilic fluorination can be enhanced through the use of phase-transfer catalysts or by ensuring anhydrous conditions, as trace amounts of water can strongly hydrate (B1144303) the fluoride ion, reducing its reactivity.
Table 2: Nucleophilic Fluoride Sources and Conditions
| Fluoride Source | Typical Solvent | Key Considerations |
|---|---|---|
| Potassium Fluoride (KF) | DMSO, Sulfolane | Low cost, but hygroscopic; spray-drying or azeotropic drying can enhance reactivity. |
| Cesium Fluoride (CsF) | DMSO, DMF, NMP | More reactive and soluble than KF, but also more expensive. arkat-usa.org |
Research has shown that 5-nitro-substituted benziodoxoles can be efficient precursors for fluorobenzoic acids via nucleophilic fluorination with CsF in anhydrous DMSO, affording products in excellent yields. arkat-usa.org This highlights the effectiveness of having a nitro group to activate the substrate for SNAr reactions.
Halogen Exchange Reactions for Fluorination
Halogen exchange (Halex) reactions are a specific subset of nucleophilic aromatic substitution where one halogen is replaced by another. To form the target compound, a precursor such as tert-butyl 3-tert-butyl-2-bromo-4-nitrobenzoate would be treated with a fluoride source like KF or CsF.
This method is one of the most important industrial processes for producing aromatic fluoro-compounds. The reaction is driven by the formation of a more stable salt (e.g., KBr) and the high C-F bond energy. As with other nucleophilic fluorination methods, the reaction is facilitated by polar aprotic solvents and the presence of electron-withdrawing groups on the aromatic ring. The kinetics and success of the Halex process depend significantly on the nature of the leaving group (I > Br > Cl), the fluoride salt, and the reaction conditions.
Regioselective Nitration of Substituted Aromatics
The introduction of the nitro group at the C4 position is another critical step in the synthesis of this compound. The starting material for this step would likely be tert-butyl 3-tert-butyl-2-fluorobenzoate. The regiochemical outcome of the nitration is controlled by the directing effects of the substituents already present on the ring. fiveable.meyoutube.com
Direct Aromatic Nitration Considerations
Direct nitration is a classic electrophilic aromatic substitution reaction. nih.gov The most common method involves a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). nih.govmasterorganicchemistry.comwikipedia.org
In the case of tert-butyl 3-tert-butyl-2-fluorobenzoate, the directing effects of the three substituents must be considered:
Tert-butyl group (at C3): An activating, ortho, para-director. It directs towards C1 (para) and C5 (ortho).
Fluoro group (at C2): A deactivating, ortho, para-director. It directs towards C3 (ortho, blocked), C5 (ortho), and C6 (para).
Tert-butyl benzoate group (at C1): A deactivating, meta-director. It directs towards C3 (blocked) and C5.
Considering these effects, the C5 position is strongly favored by all three groups. The C4 position, which is required for the target molecule, is para to the fluorine and meta to the tert-butyl group. Achieving nitration at C4 against the strong directing influence towards C5 would be a significant regiochemical challenge and could lead to a mixture of isomers, potentially with the 5-nitro isomer being the major product. fiveable.me Steric hindrance from the bulky tert-butyl group might slightly disfavor substitution at the adjacent C4 position, further complicating the synthesis. fiveable.me
Alternative nitrating agents have been developed to offer milder conditions and potentially different selectivity. nih.govnih.gov These include N-nitrosaccharin and dinitrogen pentoxide. nih.govnih.gov
Table 3: Selected Aromatic Nitrating Systems
| Reagent(s) | Active Electrophile | Characteristics |
|---|---|---|
| HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | Standard, powerful nitrating agent; harsh acidic conditions. nih.govmasterorganicchemistry.com |
| Dinitrogen pentoxide (N₂O₅) | NO₂⁺ (from dissociation) | Effective and eco-friendly; can be used in non-acidic media. nih.gov |
| N-Nitrosaccharin | NO₂⁺ source | Mild, functional group tolerant reagent. nih.gov |
Indirect Nitration Pathways
Given the potential for poor regioselectivity in the direct nitration of tert-butyl 3-tert-butyl-2-fluorobenzoate, indirect methods could be employed. One such strategy involves the introduction of a different functional group that can be later converted to a nitro group. For example, an amino group could be introduced and then oxidized.
Another approach is to use a removable directing group to force the nitration into the desired position. For instance, a sulfonation reaction could be used to block the more reactive C5 position. After nitration at C4, the sulfonic acid group could be removed via hydrolysis.
The use of tert-butyl nitrite (B80452) has been reported for the regioselective nitration of certain substrates under mild conditions. nih.govsemanticscholar.org While often used for phenols or anilines, its applicability to other aromatic systems is an area of ongoing research and could potentially offer an alternative pathway. nih.gov
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of polysubstituted benzenes like this compound is fundamentally a challenge of regiochemical control rather than stereochemical control, as the final molecule is achiral. rsc.orglibretexts.org The primary concern is the precise placement of the four different substituents on the aromatic ring. The order in which the substitution reactions are performed is critical to the success of the synthesis. fiveable.melibretexts.org
A plausible retrosynthetic analysis highlights these challenges. The final step could be either the fluorination of a nitro-substituted precursor or the nitration of a fluoro-substituted precursor.
Path A (Nitration last): Start with 3-tert-butylbenzoate, introduce the fluorine at C2, and then nitrate. As discussed (2.5.1), the nitration of tert-butyl 3-tert-butyl-2-fluorobenzoate is likely to yield the undesired 5-nitro isomer as the major product.
Path B (Fluorination last): Start with a precursor like tert-butyl 3-tert-butyl-2-chloro-4-nitrobenzoate. Here, the challenge lies in the synthesis of this precursor. This would involve the nitration of 3-tert-butyl-2-chlorobenzoate. The chloro and tert-butyl groups are both ortho, para-directing, while the ester is meta-directing. The interplay of these effects would determine the regioselectivity of the nitration step. This pathway, using a nucleophilic fluorination (Halex) as the final step, may offer better regiochemical control.
Ultimately, achieving the desired 1,2,3,4-substitution pattern requires a carefully planned multi-step sequence. The electronic and steric properties of each substituent must be leveraged at each stage to guide the next incoming group to the correct position. fiveable.meyoutube.com The synthesis of polysubstituted aromatic compounds often necessitates working backward from the target molecule to devise a viable reaction sequence. fiveable.melibretexts.org
Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound
The purification and isolation of intermediates and the final product, this compound, are essential to ensure high purity and yield. The techniques employed are standard laboratory procedures, adapted for the specific properties of the compounds at each stage of the synthesis.
A plausible synthetic route starts with a suitable substituted toluene, which undergoes nitration, followed by oxidation of the methyl group to a carboxylic acid, and finally esterification to yield the target compound. The purification techniques for the intermediates and the final product are detailed below.
Purification of Intermediates
For instance, in the synthesis of a related compound, 2-fluoro-4-nitrobenzoic acid, the crude product obtained after oxidation was purified by dissolving it in an aqueous sodium hydroxide (B78521) solution. The solution was then acidified to precipitate the product, which was subsequently collected by vacuum filtration. This acidic work-up is followed by extraction with an organic solvent like dichloromethane, washing of the combined organic extracts, drying over an anhydrous salt such as sodium sulfate, and finally concentration under reduced pressure to afford the purified product chemicalbook.com.
Similarly, after the oxidation of a fluoronitrotoluene precursor, the resulting carboxylic acid can be isolated by quenching the reaction mixture with ice and then extracting the product with an organic solvent such as ethyl acetate (B1210297). The organic layer is then washed, dried, and concentrated in vacuo to yield the crude solid, which can be further purified if necessary chemicalbook.com.
Purification of the Final Compound
The final product, this compound, is typically purified using column chromatography. For a structurally similar compound, tert-Butyl 4-fluoro-3-nitrobenzoate, purification was achieved by chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent ambeed.com. This technique separates the desired product from any remaining starting materials, byproducts, and impurities. The purity of the final compound is often assessed by High-Performance Liquid Chromatography (HPLC) cenmed.com.
The following table summarizes the purification techniques that can be applied at different stages of the synthesis of this compound and its intermediates.
| Stage | Compound Type | Purification Technique(s) | Reference |
| Intermediate | Substituted Nitrobenzoic Acid | Filtration, Acid-Base Extraction, Recrystallization, Column Chromatography | chemicalbook.comchemicalbook.com |
| Final Product | This compound | Column Chromatography (Silica Gel) | ambeed.com |
Detailed Research Findings on Purification
Research on the synthesis of related nitrobenzoic acid derivatives provides specific details on purification methodologies. For example, the purification of 2-fluoro-4-nitrobenzoic acid involved the following steps chemicalbook.com:
The reaction mixture was filtered through Celite to remove solid manganese dioxide.
The filtrate was acidified, leading to the precipitation of the crude product.
The crude solid was collected by vacuum filtration.
The solid was then dissolved in aqueous NaOH and re-precipitated by acidification.
The purified product was extracted with dichloromethane.
The combined organic layers were washed, dried, and concentrated to yield the final product as a white crystalline solid chemicalbook.com.
These detailed procedures highlight the importance of multiple purification steps to achieve a high degree of purity for the synthetic intermediates, which is a prerequisite for obtaining the final target compound in good yield and quality.
Chemical Reactivity and Transformation Studies of 3 Tert Butyl 2 Fluoro 4 Nitrobenzoate
Reactivity of the Benzoate (B1203000) Ester Moiety
The tert-butyl ester group is known for its distinctive reactivity, which is heavily influenced by steric factors.
The hydrolysis of the ester can proceed through different mechanisms depending on the pH of the environment.
Acid-Catalyzed Hydrolysis: Under acidic conditions, tert-butyl esters typically undergo hydrolysis via a unimolecular AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. oup.comcdnsciencepub.com This pathway is favored due to the formation of a highly stable tertiary carbocation (the tert-butyl cation) upon cleavage of the alkyl-oxygen bond. acsgcipr.org The reaction is initiated by the protonation of the carbonyl oxygen, followed by the rate-determining departure of the tert-butyl group as a carbocation. researchgate.net This mechanism is distinct from the more common AAC2 pathway followed by less hindered esters.
Base-Catalyzed Hydrolysis (Saponification): The base-catalyzed hydrolysis of 3-tert-butyl-2-fluoro-4-nitrobenzoate is expected to be significantly slower than that of unhindered esters. The standard BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism involves a nucleophilic attack by a hydroxide (B78521) ion on the electrophilic carbonyl carbon. chemrxiv.org However, the large tert-butyl group, along with the ortho-fluoro atom, creates substantial steric hindrance that impedes the approach of the nucleophile. cdnsciencepub.com While electron-withdrawing groups like the nitro group typically increase the electrophilicity of the carbonyl carbon and accelerate base-catalyzed hydrolysis in other benzoate esters, the steric hindrance in this molecule is the dominant, rate-limiting factor. chemrxiv.orgrsc.org
| Condition | Probable Mechanism | Key Feature | Expected Relative Rate |
|---|---|---|---|
| Acidic (e.g., HCl, H₂SO₄) | AAL1 | Formation of stable tert-butyl carbocation | Moderate to Fast |
| Basic (e.g., NaOH) | BAC2 | Severe steric hindrance at the carbonyl carbon | Very Slow |
Transesterification, the process of exchanging the alkoxy group of an ester with that of another alcohol, is notably difficult for tert-butyl esters. wikipedia.org The significant steric bulk of the tert-butyl group hinders the nucleophilic attack at the carbonyl center by another alcohol molecule. researchgate.net For the transesterification of this compound to proceed, harsh conditions would likely be necessary, such as a large excess of a primary alcohol and a strong acid catalyst to drive the equilibrium toward the products. wikipedia.org Even under these conditions, the reaction rates are expected to be low.
The selective reduction of the ester group in this compound to the corresponding alcohol (3-tert-butyl-2-fluoro-4-nitrophenyl)methanol is a significant synthetic challenge. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), which are capable of reducing esters, would also readily reduce the aromatic nitro group. harvard.edu Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive toward esters. jsynthchem.com Therefore, achieving chemoselectivity for the ester reduction over the nitro group is improbable with standard hydride reagents. Most reduction strategies for molecules containing both functional groups prioritize the selective reduction of the nitro group. researchgate.netthieme-connect.com
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that activates the aromatic ring and is amenable to various transformations.
The reduction of the aromatic nitro group to an amine is one of the most important and reliable transformations for this class of compounds. This conversion is highly chemoselective and can be accomplished using a variety of methods that leave the ester and fluoro groups intact. organic-chemistry.orgacs.org Common and effective methods include:
Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is a clean and efficient process that typically proceeds under mild conditions.
Metal-Acid Systems: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are also highly effective for reducing aromatic nitro groups. organic-chemistry.org
Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a source of hydrogen in the presence of a catalyst (e.g., Pd/C or copper nanoparticles) to achieve the reduction. acs.org
These methods are well-established for their high selectivity in reducing nitroarenes without affecting other reducible functionalities like esters or aryl halides. researchgate.netthieme-connect.combohrium.com
| Reagent/System | Typical Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, Room Temperature | 3-tert-butyl-2-fluoro-4-aminobenzoate |
| Fe, HCl or NH₄Cl | Ethanol/Water, Reflux | 3-tert-butyl-2-fluoro-4-aminobenzoate |
| Sn, HCl | Concentrated HCl, Heat | 3-tert-butyl-2-fluoro-4-aminobenzoate |
| NaBH₄, FeCl₂ | THF, Room Temperature | 3-tert-butyl-2-fluoro-4-aminobenzoate |
The structure of this compound is well-suited for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The powerful electron-withdrawing nitro group, located para to the fluorine atom, strongly activates the ring toward nucleophilic attack. libretexts.org The fluorine atom itself is an excellent leaving group in SNAr reactions, often being more reactive than other halogens because the rate-determining step is the initial attack by the nucleophile, which is facilitated by fluorine's high electronegativity. wikipedia.orglibretexts.org
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the oxygen atoms of the para-nitro group, providing significant stabilization. masterorganicchemistry.com While the ortho-tert-butyl group may introduce some steric hindrance, slowing the reaction relative to an unhindered analogue, it is not expected to prevent the reaction with a variety of nucleophiles. msu.edu
| Nucleophile | Example Reagent | Product Name |
|---|---|---|
| Alkoxide (e.g., Methoxide) | Sodium methoxide (B1231860) (NaOCH₃) | 3-tert-butyl-2-methoxy-4-nitrobenzoate |
| Amine (e.g., Diethylamine) | Diethylamine (HN(CH₂CH₃)₂) | 3-tert-butyl-2-(diethylamino)-4-nitrobenzoate |
| Thiolate (e.g., Ethanethiolate) | Sodium ethanethiolate (NaSCH₂CH₃) | 3-tert-butyl-2-(ethylthio)-4-nitrobenzoate |
| Hydroxide | Sodium hydroxide (NaOH) | 3-tert-butyl-2-hydroxy-4-nitrobenzoate |
Reactivity at the Fluoro-Substituted Aromatic Ring
The aromatic ring of this compound is the primary site of reactivity, largely dictated by the interplay of its substituents: the fluorine atom, the nitro group, and the tert-butyl group.
Potential for SNAr Reactions at the Fluorine Position
The presence of a strongly electron-withdrawing nitro group positioned para to the fluorine atom significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. The fluorine atom, being highly electroneg-ative, polarizes the C-F bond, making the carbon atom at position 2 electrophilic and susceptible to nucleophilic attack. Furthermore, fluorine is an excellent leaving group in SNAr reactions, a factor that contributes to the feasibility of these transformations.
A variety of nucleophiles can potentially displace the fluoride (B91410) ion. These reactions are typically carried out in polar aprotic solvents and may be facilitated by the use of a base.
Table 1: Predicted Outcomes of SNAr Reactions with this compound
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Alkoxide | Sodium methoxide | 3-tert-butyl-2-methoxy-4-nitrobenzoate |
| Amine | Piperidine | 3-tert-butyl-4-nitro-2-(piperidin-1-yl)benzoate |
Note: The outcomes in this table are predicted based on established principles of SNAr reactions and may not represent actual experimental results for this specific compound.
Electrophilic Aromatic Substitution (EAS) Patterns and Limitations
While the electron-withdrawing nitro and fluoro groups generally deactivate the ring towards electrophilic aromatic substitution (EAS), the tert-butyl group is an activating, ortho-para directing group. However, the positions on the ring are already substituted, limiting the potential sites for EAS.
The directing effects of the existing substituents would guide an incoming electrophile. The tert-butyl group directs ortho and para. The ortho position (C3) is already occupied by the tert-butyl group itself, and the other ortho position (C1) is substituted with the ester. The para position is occupied by the nitro group. The fluorine atom is a weak deactivator but also an ortho-para director. The nitro group is a strong deactivator and a meta director.
Given the steric bulk of the tert-butyl group at position 3, electrophilic attack at the adjacent C2 position (ortho to the tert-butyl group) would be highly hindered. The nitro group directs incoming electrophiles to the meta positions (C2 and C6). The fluorine atom would direct to its ortho (C1 and C3) and para (C5) positions. The ester group is a deactivating meta-director.
Considering these combined effects, any potential EAS reaction would likely be sluggish and may require harsh conditions. The most probable, though still challenging, position for substitution would be at C6, which is meta to the nitro and ester groups, and not severely sterically hindered by the tert-butyl group.
Reactivity of the Tert-butyl Group: Steric and Electronic Effects
The tert-butyl group in this compound primarily exerts a significant steric influence on the molecule's reactivity. Its sheer size hinders the approach of reagents to the adjacent positions on the aromatic ring, namely the C2 and C4 positions. This steric hindrance is a critical factor in directing the outcomes of both nucleophilic and electrophilic substitution reactions on the aromatic ring.
Electronically, the tert-butyl group is weakly electron-donating through an inductive effect. This property can slightly influence the electron density of the aromatic ring, but its steric effects are generally more dominant in controlling reactivity. The tert-butyl group itself is generally unreactive under standard organic reaction conditions. However, under forcing conditions involving strong oxidants or specific catalytic systems, functionalization of the C-H bonds of the methyl groups could potentially be achieved, though this is not a common transformation.
Chemo- and Regioselectivity in Multi-Functionalized Systems
The presence of multiple functional groups—ester, fluoro, nitro, and tert-butyl—on the same aromatic ring gives rise to considerations of chemo- and regioselectivity in its reactions.
In nucleophilic aromatic substitution reactions, the high activation provided by the para-nitro group makes the displacement of the fluorine atom the most probable reaction pathway. Other potential nucleophilic attacks, such as hydrolysis of the ester, would likely require different and more forcing conditions.
For reactions involving reduction, the nitro group is the most readily reducible functional group. Catalytic hydrogenation or reduction with metals in acidic media would selectively reduce the nitro group to an amino group, leaving the other functionalities intact under controlled conditions. This transformation would significantly alter the electronic properties of the aromatic ring, making it more susceptible to electrophilic attack and less reactive towards nucleophilic substitution.
Table 2: Predicted Chemo- and Regioselective Transformations of this compound
| Reaction Type | Reagents and Conditions | Major Product |
|---|---|---|
| Nucleophilic Substitution | KCN, DMSO, heat | 3-tert-butyl-2-cyano-4-nitrobenzoate |
| Nitro Group Reduction | H₂, Pd/C, Ethanol | 4-amino-3-tert-butyl-2-fluorobenzoate |
Note: The outcomes in this table are predicted based on the known reactivity of the individual functional groups and may require experimental verification for this specific substrate.
Derivatization Strategies for Advanced Chemical Building Blocks
The versatile reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules and advanced chemical building blocks.
One key strategy involves the initial SNAr reaction to displace the fluorine atom with a variety of nucleophiles, introducing diverse functionalities at the C2 position. Subsequent reduction of the nitro group to an amine provides a handle for further transformations, such as diazotization followed by substitution, or amide and sulfonamide formation.
Another approach is to first reduce the nitro group to generate the corresponding aniline (B41778) derivative. This change dramatically alters the reactivity of the aromatic ring, making it more activated towards electrophilic substitution. The amino group can then direct electrophiles to its ortho and para positions.
The ester functionality can also be manipulated. Hydrolysis to the corresponding carboxylic acid allows for the formation of amides, esters, and other carboxylic acid derivatives.
These derivatization strategies allow for the systematic modification of the molecule at multiple positions, providing access to a wide range of substituted aromatic compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.
Advanced Spectroscopic and Structural Elucidation of 3 Tert Butyl 2 Fluoro 4 Nitrobenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of 3-Tert-butyl-2-fluoro-4-nitrobenzoate is expected to provide key insights into the arrangement of protons on the aromatic ring and the tert-butyl group. The tert-butyl group will exhibit a characteristic singlet in the upfield region, typically around 1.4-1.6 ppm, integrating to nine protons. The aromatic region is anticipated to show two distinct signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as doublets. The proton at the 5-position is expected to be coupled to the proton at the 6-position, and the proton at the 6-position will be coupled to the proton at the 5-position. The electron-withdrawing nature of the nitro and fluoro groups, along with the ester functionality, will influence the chemical shifts of these aromatic protons, likely causing them to appear in the downfield region of the spectrum.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| tert-butyl (9H) | 1.4 - 1.6 | Singlet | N/A |
| Aromatic H-5 | 7.8 - 8.2 | Doublet | ~8-9 |
| Aromatic H-6 | 7.5 - 7.9 | Doublet | ~8-9 |
¹³C NMR for Carbon Skeleton Determination
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The spectrum is expected to show a total of 11 distinct carbon signals, corresponding to the 11 carbon atoms in this compound. The tert-butyl group will produce two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The carbonyl carbon of the ester group will appear as a singlet in the downfield region, typically between 160 and 170 ppm. The six aromatic carbons will each give rise to a separate signal due to the unsymmetrical substitution pattern. The carbon atom attached to the fluorine will show a characteristic splitting due to carbon-fluorine coupling.
| Carbon | Predicted Chemical Shift (ppm) |
| C(CH₃)₃ | ~28-30 |
| C(CH₃)₃ | ~82-85 |
| C=O | ~160-165 |
| Aromatic C-1 | ~125-130 |
| Aromatic C-2 (C-F) | ~155-160 (doublet) |
| Aromatic C-3 (C-tert-butyl) | ~140-145 |
| Aromatic C-4 (C-NO₂) | ~148-152 |
| Aromatic C-5 | ~120-125 |
| Aromatic C-6 | ~130-135 |
¹⁹F NMR for Fluorine Chemical Environment
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the chemical environment of fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal will be influenced by the electronic effects of the adjacent tert-butyl, nitro, and ester groups. The signal may appear as a doublet due to coupling with the vicinal aromatic proton (H-1).
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic F | -110 to -130 | Doublet | ~5-10 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between different atoms in a molecule, confirming the assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the two aromatic protons (H-5 and H-6), confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include the tert-butyl protons with the quaternary carbon of the tert-butyl group and the adjacent aromatic carbon (C-3). The aromatic protons would show correlations to several other aromatic carbons, helping to piece together the substitution pattern. The carbonyl carbon would show a correlation with the tert-butyl protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the spatial proximity of atoms. A key expected NOE would be between the tert-butyl protons and the fluorine atom, as well as the adjacent aromatic proton (H-1), confirming the ortho relationship between the tert-butyl and fluoro substituents.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₁H₁₂FNO₄. The exact mass can be calculated based on the most abundant isotopes of each element. This calculated exact mass can then be compared to the experimentally measured value from an HRMS instrument to confirm the elemental composition of the compound.
| Formula | Calculated Exact Mass (Da) |
| C₁₁H₁₂FNO₄ | 241.0750 |
This highly accurate mass measurement, typically within a few parts per million (ppm) of the calculated value, provides strong evidence for the elemental composition of this compound.
Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In a theoretical MS/MS experiment of this compound (C₁₁H₁₂FNO₄, molecular weight: 241.22 g/mol ), the fragmentation pathway can be predicted based on the stability of the resulting ions and the nature of the chemical bonds within the molecule.
The initial step in electrospray ionization (ESI) would likely involve the formation of a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 242.08. The subsequent fragmentation of this precursor ion in the collision cell would be expected to follow several key pathways, primarily involving the loss of the bulky tert-butyl group and rearrangements of the nitro and fluoro substituents.
Predicted Fragmentation Pathways:
A primary and highly probable fragmentation pathway involves the loss of isobutylene (B52900) (C₄H₈) from the tert-butyl ester group, a common fragmentation for tert-butyl esters, resulting in a stable carboxyl cation. This would be followed by subsequent losses of other functional groups.
Another significant fragmentation pathway could be initiated by the loss of the entire tert-butyl group as a cation or radical, leading to the formation of the 2-fluoro-4-nitrobenzoic acid ion.
Interactive Data Table: Predicted MS/MS Fragmentation of [M+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 242.08 | 186.04 | C₄H₈ (56.04) | 2-fluoro-4-nitrobenzoic acid cation |
| 242.08 | 168.03 | C₄H₈ + H₂O (74.05) | Ion derived from subsequent water loss |
| 186.04 | 140.03 | NO₂ (46.01) | 2-fluorobenzoyl cation |
| 186.04 | 169.04 | OH (17.00) | Ion from hydroxyl radical loss |
| 140.03 | 112.02 | CO (28.01) | Fluorophenyl cation |
These predicted fragmentation patterns provide a roadmap for the experimental identification and structural confirmation of this compound and its potential isomers.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The predicted vibrational frequencies for this compound are based on the characteristic absorption and scattering bands of its constituent groups.
Key Functional Group Vibrations:
Nitro Group (NO₂): The nitro group will exhibit strong characteristic stretching vibrations. The asymmetric stretch is expected in the range of 1500-1570 cm⁻¹, and the symmetric stretch is anticipated between 1300-1370 cm⁻¹. These bands are typically strong in the IR spectrum.
Carbonyl Group (C=O): The ester carbonyl group will show a strong absorption band in the IR spectrum, typically in the region of 1720-1740 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent fluoro and nitro groups.
C-O and C-F Bonds: The C-O stretching of the ester and the C-F stretching vibrations are expected in the fingerprint region of the spectrum, generally between 1000-1300 cm⁻¹.
Aromatic Ring: The C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring will influence the intensity and position of these bands. C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹.
Tert-butyl Group: The C-H stretching and bending vibrations of the tert-butyl group will be present in the 2850-2960 cm⁻¹ and 1365-1470 cm⁻¹ regions, respectively.
Interactive Data Table: Predicted IR and Raman Active Vibrational Modes
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3050-3150 | Medium | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium | Strong |
| Carbonyl (C=O) Stretch | 1720-1740 | Strong | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| Nitro (NO₂) Asymmetric Stretch | 1500-1570 | Strong | Medium |
| Nitro (NO₂) Symmetric Stretch | 1300-1370 | Strong | Strong |
| C-O Stretch | 1150-1250 | Strong | Weak |
| C-F Stretch | 1000-1100 | Strong | Weak |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the nitro-substituted benzene ring and the carbonyl group. The interaction between these groups will determine the absorption maxima (λ_max).
The primary electronic transitions expected are π → π* transitions associated with the aromatic system and n → π* transitions associated with the carbonyl and nitro groups. The presence of the electron-withdrawing nitro group and the fluoro group will cause a bathochromic (red) shift in the π → π* transitions of the benzene ring compared to unsubstituted benzene.
Predicted UV-Vis Absorption:
A strong absorption band is predicted in the range of 250-300 nm, corresponding to the π → π* transitions of the nitroaromatic system.
A weaker n → π* transition, possibly from the nitro group, may be observed at longer wavelengths, potentially overlapping with the stronger π → π* band.
Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectrum with greater accuracy.
Interactive Data Table: Predicted Electronic Transitions
| Transition Type | Predicted λ_max (nm) | Molar Absorptivity (ε) | Chromophore |
| π → π | 260-290 | High | Nitroaromatic ring |
| n → π | 300-350 | Low | Nitro group, Carbonyl group |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable)
This compound, as typically synthesized, is an achiral molecule. It does not possess a stereocenter and lacks any element of chirality such as an axis or a plane of chirality. Therefore, it is not expected to exhibit a signal in either VCD or ECD spectroscopy. These techniques are specifically used for the analysis of chiral molecules, which can rotate the plane of polarized light. In the absence of chirality, the molecule will not show differential absorption of left and right circularly polarized light.
Should a chiral derivative of this compound be synthesized, for instance, by introducing a chiral center in the tert-butyl group or through atropisomerism induced by bulky substituents, then VCD and ECD would become invaluable tools for determining its absolute configuration through comparison of experimental and computationally predicted spectra.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound is currently available, the methodology for its determination would follow established procedures.
Obtaining single crystals of sufficient quality is the crucial first step. Suitable methods for growing crystals of this compound would include:
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a sealed larger container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Once suitable crystals are obtained, the following steps would be undertaken:
Crystal Mounting: A single crystal is mounted on a goniometer head.
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
Structure Solution: The diffraction data is used to determine the unit cell dimensions and the space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.
The refined crystal structure would provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions in the solid state, such as packing arrangements and potential hydrogen bonding.
Analysis of Intermolecular Interactions and Crystal Packing of this compound
As of the latest available data, detailed crystallographic information for this compound, including its specific intermolecular interactions and crystal packing arrangement, has not been publicly documented in scholarly literature or crystallographic databases. Consequently, a specific analysis of the crystal structure, including data tables of bond lengths, angles, and intermolecular contacts for this particular compound, cannot be provided.
However, to offer a contextual understanding, the analysis of intermolecular interactions in structurally related compounds, such as other substituted nitrobenzoates and fluorinated nitroaromatic molecules, can provide insights into the types of non-covalent forces that likely play a role in the crystal lattice of this compound. It is important to note that the following discussion is based on general principles and findings for similar chemical motifs and does not represent a direct analysis of the title compound.
The bulky tert-butyl group in this compound would also be expected to play a significant role in the crystal packing. Its steric hindrance could influence the proximity and orientation of neighboring molecules, potentially affecting the formation of π-π stacking interactions between the aromatic rings.
Theoretical and Computational Chemistry Studies of 3 Tert Butyl 2 Fluoro 4 Nitrobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms in space that corresponds to the lowest energy state of the molecule. For 3-tert-butyl-2-fluoro-4-nitrobenzoate, this would involve determining the most stable conformation by considering the rotation around single bonds, particularly the bond connecting the tert-butyl group and the ester linkage to the benzene (B151609) ring. The steric hindrance from the bulky tert-butyl group and the electronic effects of the fluorine and nitro groups would significantly influence the final optimized geometry. However, specific conformational analysis studies for this compound were not found in the public domain.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. For this compound, one would expect the electron-withdrawing nitro and fluoro groups to lower the energy of the LUMO, making the molecule a potential electron acceptor. The precise energy levels and spatial distribution of these orbitals would require specific DFT calculations, which are not currently published.
Electrostatic Potential (ESP) Surface Mapping
An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the nitro and carboxyl groups, as well as the fluorine atom, would be expected to be regions of high negative potential. The hydrogen atoms of the tert-butyl group and the aromatic ring would likely exhibit positive potential. Detailed ESP maps generated from specific calculations for this molecule are not available in the provided search results.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are powerful tools for predicting various spectroscopic properties of molecules, which can aid in the interpretation of experimental data.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. For this compound, specific predicted chemical shift values from quantum chemical calculations are not available in the searched literature. However, experimental ¹H NMR spectral data for a related compound, tert-butyl 3-fluoro-4-nitrobenzoate, is available. chemicalbook.com
Vibrational Frequency Calculations
Vibrational frequency calculations predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies and intensities of the vibrational modes of the molecule, which correspond to the stretching, bending, and twisting of chemical bonds. Each functional group in this compound (such as the C=O of the ester, the N-O bonds of the nitro group, the C-F bond, and the C-H bonds of the tert-butyl group and aromatic ring) would have characteristic vibrational frequencies. While the principles of these calculations are well-established, specific theoretical vibrational frequency data for this compound have not been found in the public literature.
UV-Vis Absorption Maxima Prediction
The prediction of UV-Vis absorption maxima through computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), is a standard approach for characterizing the electronic transitions within a molecule. These calculations can provide valuable insights into how the molecule interacts with light, which is crucial for applications in photochemistry and materials science. However, specific studies detailing the theoretical UV-Vis spectrum of this compound have not been identified. Such a study would typically involve calculating the excitation energies and oscillator strengths of the lowest singlet electronic transitions to determine the λmax values.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry offers powerful tools to investigate the step-by-step pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. For a molecule like this compound, which is used as an intermediate in synthesis, understanding its reaction mechanisms is of prime importance for optimizing reaction conditions and yields.
Transition State Characterization
The characterization of transition states is a cornerstone of computational reaction mechanism studies. It involves locating the saddle point on the potential energy surface that connects reactants to products. The geometry and energetic properties of the transition state provide critical information about the feasibility and kinetics of a reaction. Despite the utility of this compound in synthesis, there is a lack of published research detailing the computational characterization of transition states for reactions involving this compound.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For a molecule with a rotatable tert-butyl group and potential for various intermolecular interactions, MD simulations could reveal its preferred conformations in different environments, which can influence its reactivity and physical properties. To date, specific MD simulation studies focused on exploring the conformational space of this compound are not present in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Data (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models rely on computed molecular descriptors to correlate a molecule's structure with its activity. Even when excluding biological activity, these descriptors (e.g., electronic, steric, and thermodynamic properties) are invaluable for predicting physical properties and reactivity. While general physicochemical properties for this compound can be found in chemical databases, detailed computational studies deriving a comprehensive set of QSAR descriptors for this specific molecule are not available. Such data would be beneficial for the rational design of new molecules with desired properties.
Advanced Functionalization and Potential Research Applications of 3 Tert Butyl 2 Fluoro 4 Nitrobenzoate
Exploration as a Precursor for Advanced Materials
The unique substitution pattern of 3-Tert-butyl-2-fluoro-4-nitrobenzoate makes it an intriguing candidate as a building block for advanced materials. The interplay between the sterically demanding tert-butyl group and the electronically active fluoro and nitro groups can be harnessed to synthesize polymers with tailored properties and potentially to investigate novel liquid crystalline structures.
Polymeric Building Blocks
The functional groups on the aromatic ring of this compound offer multiple handles for polymerization or for the synthesis of monomers destined for polymerization. For instance, the nitro group can be chemically reduced to an amine. This resulting amino-functionalized tert-butyl-fluoro-benzoate could then serve as a monomer in the synthesis of various polymers, such as polyamides or polyimides, through condensation reactions with appropriate comonomers like diacyl chlorides or dianhydrides.
The presence of the fluorine atom and the tert-butyl group would be expected to impart specific properties to the resulting polymers. The fluorine atom could enhance thermal stability, chemical resistance, and modify the electronic properties of the polymer. The bulky tert-butyl group, on the other hand, is known to increase solubility and introduce amorphous character, which can be beneficial for processability. Functionalized benzoic acids and their derivatives are indeed recognized as valuable components in the synthesis of functional polymers. mdpi.com For example, polymers functionalized with aminobenzoic groups have been explored for applications such as the removal of pollutants. mdpi.com
A hypothetical polymerization pathway could involve the initial reduction of the nitro group to an amine, followed by polycondensation. The properties of the resulting polymer could be systematically tuned by the choice of the comonomer.
Table 1: Potential Polymer Properties Influenced by Functional Groups of this compound-derived Monomers
| Functional Group | Potential Influence on Polymer Properties |
| Fluoro Group | Enhanced thermal stability, chemical resistance, altered electronic properties. |
| Tert-butyl Group | Increased solubility, amorphous character, improved processability. |
| Amino Group (from Nitro Reduction) | Polymerization handle for polyamides, polyimides; potential for hydrogen bonding. |
Liquid Crystal Development
The rigid aromatic core and the presence of polar (fluoro, nitro) and non-polar (tert-butyl) substituents in this compound are features commonly found in molecules that exhibit liquid crystalline behavior. The anisotropic molecular shape, a prerequisite for the formation of liquid crystal phases, is provided by the substituted benzene (B151609) ring.
Fluorine substitution is a well-established strategy in the design of liquid crystal materials, as it can significantly influence properties such as dielectric anisotropy, viscosity, and mesophase stability. mdpi.commdpi.comrsc.org The position and number of fluorine atoms can have a profound impact on the liquid crystalline self-assembly. mdpi.com Similarly, the bulky tert-butyl group can affect the packing of the molecules and, consequently, the type and temperature range of the mesophases. While there is no direct evidence of liquid crystalline properties for this compound itself, its structure is reminiscent of motifs found in known liquid crystals. For instance, substituted tert-butyl benzoates are listed among liquid crystal materials. ambeed.com Further research could involve the synthesis of derivatives where the ester group is modified with a long alkyl chain, a common feature in calamitic (rod-like) liquid crystals, to investigate their potential mesogenic properties.
Application as a Ligand in Coordination Chemistry
The carboxylate group of this compound, along with the potential for the nitro and fluoro groups to participate in weaker interactions, makes it a promising ligand for the formation of metal complexes. The field of coordination chemistry extensively utilizes substituted benzoates to create complexes with diverse structures and functionalities. mdpi.comnih.gov
Metal Chelation Studies
Upon deprotonation, the carboxylate group of this compound can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging). The steric hindrance imposed by the adjacent tert-butyl group and the electronic influence of the ortho-fluoro and para-nitro groups would likely modulate the coordination behavior and the stability of the resulting metal complexes.
Catalytic Applications of Metal Complexes
Metal complexes derived from substituted benzoate (B1203000) ligands have been investigated for their catalytic activity in a range of organic transformations. rsc.org The electronic properties of the ligand, which are significantly influenced by the fluoro and nitro substituents in this compound, can tune the reactivity of the metal center. For example, the electron-withdrawing nature of these groups could enhance the Lewis acidity of the metal center, making the complex a more effective catalyst in certain reactions.
Furthermore, the steric bulk of the tert-butyl group could provide a specific pocket around the metal's active site, potentially leading to shape-selective catalysis. While direct catalytic studies of complexes of this specific ligand are not available, the broader class of transition metal complexes with fluorinated ligands has been a subject of interest in catalysis. rsc.orgfu-berlin.de Future research could involve synthesizing a series of metal complexes with this compound and screening their catalytic performance in reactions such as oxidations, reductions, or carbon-carbon bond-forming reactions.
Utility in Supramolecular Chemistry
Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The functional groups present in this compound, particularly the carboxylate (or carboxylic acid precursor), the nitro group, and the aromatic ring, are all capable of participating in such interactions.
The carboxylic acid form can engage in strong hydrogen bonding, often forming dimers. The nitro group can act as a hydrogen bond acceptor. Furthermore, the aromatic ring can participate in π-π stacking interactions. These interactions can be exploited to construct well-defined supramolecular architectures, such as one-, two-, or three-dimensional networks. For instance, supramolecular functionalized polybenzoxazines have been synthesized using azobenzene (B91143) carboxylic acid complexes stabilized through hydrogen bonds. rsc.org The interplay of these various non-covalent forces in derivatives of this compound could lead to the formation of novel supramolecular assemblies with interesting properties and potential applications in areas like crystal engineering and materials science.
Following a comprehensive search of available scientific literature and chemical databases, no specific research findings or applications relating to the chemical compound "this compound" could be identified. The requested information regarding its role in host-guest interactions, self-assembly processes, development of novel organic reagents or catalysts, or its use as a chemical probe for mechanistic biological studies is not present in the public domain based on the conducted searches.
The search results consistently identified information for a similarly named but structurally distinct isomer, tert-butyl 2-fluoro-4-nitrobenzoate, where the tert-butyl group is part of the ester functional group rather than a substituent on the benzene ring at the 3-position. Information was also found for other related derivatives, such as tert-butyl 4-fluoro-3-nitrobenzoate and various fluoronitrobenzoic acids. However, per the strict adherence to the specified subject compound, this information cannot be used as a substitute.
Therefore, it is not possible to generate the requested article with scientifically accurate content for the specified sections and subsections for "this compound."
Future Research Directions and Conclusion
Unexplored Reactivity Pathways
While the reactivity of fluoronitroaromatic compounds is often dominated by nucleophilic aromatic substitution (SNAr), the specific substitution pattern of 3-Tert-butyl-2-fluoro-4-nitrobenzoate presents opportunities for investigating less conventional transformations. The steric bulk of the tert-butyl group ortho to the fluorine atom may influence the regioselectivity and rate of SNAr reactions, a phenomenon that warrants detailed kinetic and mechanistic studies.
Future research could explore:
Ortho-Lithiation and Functionalization: Directed ortho-metalation (DoM) of the aromatic ring, guided by the ester or nitro group, could provide access to novel polysubstituted derivatives. The interplay between the directing groups and the existing substituents would be a key area of investigation.
Reduction of the Nitro Group: Selective reduction of the nitro group to an amine would yield a valuable bifunctional intermediate, 3-tert-butyl-2-fluoro-4-aminobenzoate. This intermediate could serve as a precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, benzoxazoles, and quinazolines, which are prevalent in medicinal chemistry.
Cross-Coupling Reactions: The fluorine atom, although a less common coupling partner than bromine or iodine, can participate in certain cross-coupling reactions. Investigating palladium- or nickel-catalyzed cross-coupling reactions of this compound with various organometallic reagents could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.
Photochemical Reactivity: The nitroaromatic core suggests potential for interesting photochemical transformations. Studies on the photochemistry of this compound could reveal novel rearrangement or fragmentation pathways, leading to the synthesis of unique molecular architectures.
Potential for Asymmetric Synthesis Applications
The development of enantiomerically pure fluorinated compounds is of significant interest in the pharmaceutical and agrochemical industries. This compound can serve as a prochiral substrate for various asymmetric transformations.
Key research directions include:
Catalytic Asymmetric Nucleophilic Aromatic Substitution: The use of chiral catalysts, such as chiral phase-transfer catalysts or transition metal complexes with chiral ligands, to effect the enantioselective substitution of the fluorine atom could lead to the synthesis of valuable chiral building blocks.
Asymmetric Reduction of the Nitro Group: The development of catalytic systems for the enantioselective reduction of the nitro group to a chiral amine or hydroxylamine (B1172632) would provide access to a range of enantioenriched intermediates.
Diastereoselective Reactions of Derivatives: Functionalization of the aromatic ring, followed by diastereoselective reactions controlled by the existing stereocenters, could be a powerful strategy for the synthesis of complex chiral molecules. For instance, the introduction of a chiral side chain via one of the aforementioned methods could direct the stereochemical outcome of subsequent transformations.
Integration into Complex Molecular Architectures
The structural motifs present in this compound make it an attractive building block for the synthesis of more complex and potentially bioactive molecules.
Future work in this area could focus on:
Synthesis of Novel Heterocyclic Scaffolds: As mentioned, the derivatization of this compound, particularly through the reduction of the nitro group, can provide access to a variety of fused heterocyclic systems. The fluorine atom can be retained for its potential to modulate biological activity or be displaced in a later synthetic step.
Incorporation into Peptidomimetics and Natural Product Analogs: The fluorinated and nitrated phenyl ring can be incorporated into peptide mimics or used to modify the structure of natural products to enhance their pharmacological properties. The tert-butyl group can provide steric shielding and influence the conformation of the resulting molecules.
Development of Molecular Probes and Materials: The nitro group can act as a handle for further functionalization, for example, through conversion to an amine and subsequent labeling with a fluorescent tag. This could enable the development of molecular probes for biological imaging. Furthermore, the rigid aromatic core could be incorporated into polymers or other materials to tune their electronic and physical properties.
Challenges and Opportunities in Further Research on this compound
While the potential for this compound is significant, several challenges must be addressed to fully realize its utility.
Challenges:
Steric Hindrance: The tert-butyl group, while offering potential for stereocontrol, may also hinder reactions at the adjacent fluorine atom and the ester group, requiring the development of highly active and selective catalysts.
Regioselectivity: In reactions involving the functionalization of the aromatic ring, achieving high regioselectivity in the presence of multiple substituents will be a key challenge.
Availability of Starting Materials: The efficient and scalable synthesis of this compound itself is a prerequisite for its widespread use in research and development.
Opportunities:
Novel Bioactive Compounds: The unique combination of functional groups offers the opportunity to discover new classes of bioactive molecules with novel mechanisms of action. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity.
Development of New Synthetic Methods: The challenges associated with the reactivity of this sterically hindered and electronically complex molecule will drive the development of new and innovative synthetic methodologies.
Contribution to Structure-Activity Relationship (SAR) Studies: The availability of this and related compounds will allow for systematic studies on how the interplay of steric and electronic effects of the substituents influences biological activity.
Broader Implications for Fluorinated Nitroaromatic Chemistry
Research into this compound will have implications that extend beyond this specific molecule. It will contribute to a deeper understanding of the reactivity and synthetic potential of polysubstituted fluorinated nitroaromatic compounds in general. The development of new synthetic methods for the functionalization of this scaffold could be applicable to a broader range of complex aromatic systems. Ultimately, the exploration of this compound will enrich the toolbox of synthetic chemists and may lead to the discovery of new molecules with significant societal benefits in medicine, agriculture, and materials science. The insights gained will aid in the rational design of future generations of fluorinated nitroaromatic building blocks for a wide array of applications.
Q & A
Q. What synthetic routes are effective for preparing 3-tert-butyl-2-fluoro-4-nitrobenzoate with high regioselectivity?
- Methodological Answer : A stepwise approach is recommended:
Fluorination : Introduce fluorine at the ortho position via electrophilic aromatic substitution (e.g., using Selectfluor® in acidic media) .
Nitration : Perform nitration at the para position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts .
Esterification : React the carboxylic acid intermediate with tert-butyl chloride in the presence of a base (e.g., DMAP) to form the tert-butyl ester .
- Key Consideration : Protect reactive sites during nitration using temporary blocking groups (e.g., sulfonic acid) to enhance regioselectivity.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve overlapping signals. The tert-butyl group appears as a singlet (~1.3 ppm in ¹H NMR), while nitro and fluorine groups cause deshielding in adjacent carbons .
- IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and nitro (NO₂) stretching at ~1530 cm⁻¹ .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to distinguish molecular ion peaks (e.g., [M+H]⁺) from fragmentation patterns.
Q. What purification strategies are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3) to separate polar nitro/ester byproducts.
- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to obtain high-purity crystals (>95%) .
- HPLC : For trace impurities, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to map electron-deficient sites (e.g., nitro-adjacent positions) .
- Fukui Indices : Calculate nucleophilic attack susceptibility; fluorine’s electronegativity may deactivate the ortho position, favoring para substitution .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess transition-state stabilization in SNAr mechanisms .
Q. How to resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in ¹⁹F NMR?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at −40°C to slow rotational isomerism caused by the tert-butyl group .
- 2D NMR (HSQC, HMBC) : Correlate ¹⁹F signals with adjacent protons/carbons to identify coupling patterns .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which clarifies substituent orientation .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Heat Management : Use jacketed reactors for exothermic nitration steps to prevent thermal runaway .
- Purification at Scale : Replace column chromatography with continuous distillation or centrifugal partition chromatography .
- Byproduct Analysis : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and optimize yields .
Q. How can this compound serve as a precursor in medicinal chemistry applications?
- Methodological Answer :
- Pharmacophore Design : The nitro group can be reduced to an amine for coupling with bioactive moieties (e.g., via Pd/C hydrogenation) .
- Prodrug Synthesis : Hydrolyze the ester under mild acidic conditions to generate a carboxylic acid for prodrug formulations .
- Structure-Activity Relationship (SAR) : Modify the tert-butyl group to alter lipophilicity and bioavailability in target compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
